molecular formula C8H7Cl2N B6317628 Benzylcarbonimidic dichloride CAS No. 6181-92-6

Benzylcarbonimidic dichloride

Cat. No.: B6317628
CAS No.: 6181-92-6
M. Wt: 188.05 g/mol
InChI Key: IBWWFQVYNFTCHU-UHFFFAOYSA-N
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Description

Benzylcarbonimidic dichloride is an organic compound characterized by the presence of a carbon-nitrogen double bond and two chlorine atoms attached to the carbon. This compound is known for its reactivity and is used in various chemical synthesis processes. Its unique structure makes it a valuable intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylcarbonimidic dichloride can be synthesized through the reaction of benzyl isocyanide with sulfuryl chloride. This method is efficient and avoids the formation of byproducts typically associated with free-radical substitution . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NC} + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N=CCl}_2 + \text{SO}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Benzylcarbonimidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form substituted products.

    Hydrolysis: It can be hydrolyzed to form benzylamine and hydrochloric acid.

    Reduction: It can be reduced to form benzylamine derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

    Reduction Conditions: Often involve the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substituted Benzylcarbonimidic Compounds: Formed through nucleophilic substitution.

    Benzylamine: Formed through hydrolysis and reduction reactions.

Scientific Research Applications

Benzylcarbonimidic dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylcarbonimidic dichloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon-nitrogen double bond makes it highly reactive, allowing it to form stable products with various nucleophiles. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

    Benzyl Isocyanide: Shares a similar structure but lacks the chlorine atoms.

    Benzylamine: A reduction product of benzylcarbonimidic dichloride.

    Benzyl Chloride: Similar in structure but lacks the carbon-nitrogen double bond.

Uniqueness: this compound’s unique combination of a carbon-nitrogen double bond and two chlorine atoms makes it highly reactive and versatile in chemical synthesis. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or versatility .

Properties

IUPAC Name

N-benzyl-1,1-dichloromethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWWFQVYNFTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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